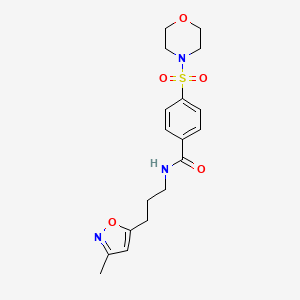![molecular formula C14H9Cl2N7 B2738033 3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile CAS No. 1164552-63-9](/img/structure/B2738033.png)
3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains several interesting functional groups. It has a 2,4-dichlorophenyl group, which is a type of halogenated aromatic group. It also contains two 1,2,4-triazole rings, which are a type of heterocyclic aromatic ring containing two nitrogen atoms . Finally, it has an acrylonitrile group, which is a type of unsaturated nitrile .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the acrylonitrile group. The electron-withdrawing nature of the dichlorophenyl and acrylonitrile groups could potentially have interesting effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dichlorophenyl and acrylonitrile groups could potentially make the compound relatively polar . The aromatic rings could contribute to its stability and potentially also its solubility in various solvents .科学的研究の応用
Synthesis and Chemical Properties
- Research has explored the synthesis of related acrylonitriles and their reactions to form compounds with potential applications in various fields, including materials science and organic synthesis. For example, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol has been shown to lead to derivatives that can undergo further transformations, potentially useful for introducing various biophoric sites into molecules (Shablykin et al., 2010).
Photophysical Properties and Applications
- Investigations into the photophysical properties of acrylonitrile derivatives have been conducted to assess their potential in optoelectronic devices and as corrosion inhibitors. For instance, novel photo-cross-linkable polymers based on acrylonitrile derivatives have been evaluated for their inhibitory action in corrosion protection, showcasing their efficiency and potential application in protecting metal surfaces (Baskar et al., 2014).
Anticancer and Antibacterial Activities
- Some acrylonitrile derivatives have been synthesized and tested for their in vitro cytotoxic potency against various cancer cell lines, indicating potential applications in cancer therapy. Structure-activity relationships have highlighted the flexibility of substituents at certain positions, influencing the compounds' potency against cancer cells. For example, certain derivatives have shown significant cytotoxic activities, suggesting their potential as novel anticancer agents (Sa̧czewski et al., 2004).
Corrosion Inhibition
- Acrylonitrile derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Their efficiency, characterized by electrochemical methods and adsorption isotherms, suggests their application in extending the lifespan of metal components in corrosive conditions (Baskar et al., 2014).
Organic Solar Cells
- The use of acrylonitrile derivatives as electron acceptors in bulk heterojunction organic solar cells has been studied, with a focus on their optical, electronic properties, and photovoltaic performance. This research indicates their potential role in improving the efficiency and performance of organic solar cells (Kazici et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N7/c15-11-2-1-9(12(16)4-11)3-10(5-17)14-20-13(21-22-14)6-23-8-18-7-19-23/h1-4,7-8H,6H2,(H,20,21,22)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQUWCDWHPQMHZ-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)
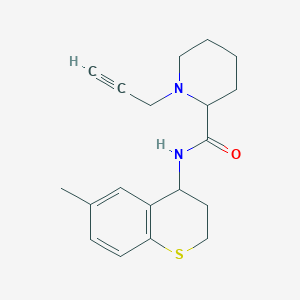
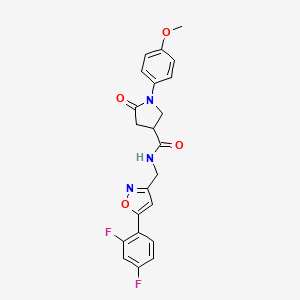
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)
amino}acetamide](/img/structure/B2737956.png)
![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)
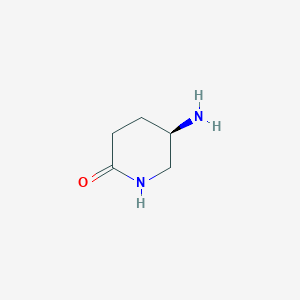
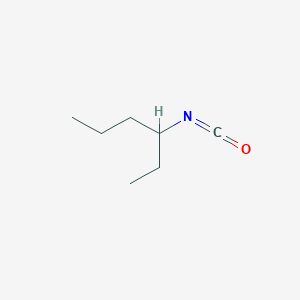
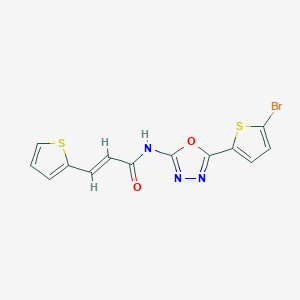
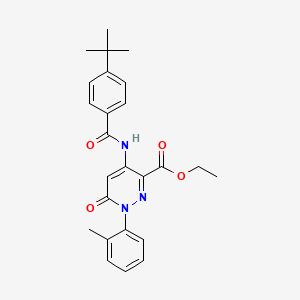
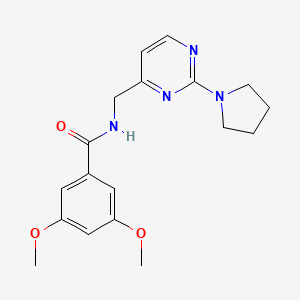
![N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2737972.png)
